N-(5-chloro-2-methoxyphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide
Description
Properties
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClN3O4/c1-32-23-10-9-18(26)15-21(23)28-25(31)24(30)27-16-22(29-11-13-33-14-12-29)20-8-4-6-17-5-2-3-7-19(17)20/h2-10,15,22H,11-14,16H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNPDGYZJMYGJMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-N'-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C18H20ClN3O2 |
| Molecular Weight | 377.89 g/mol |
| LogP | 4.1769 |
| Polar Surface Area | 36.356 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 2 |
The compound exhibits a variety of biological activities primarily through its interaction with specific molecular targets. It is believed to inhibit certain enzymes and receptors that play critical roles in inflammatory responses and cellular signaling pathways.
- Inflammatory Response Modulation : Recent studies suggest that this compound may inhibit the NLRP3 inflammasome, a key player in the inflammatory response, thus potentially reducing myocardial injury after ischemia-reperfusion events .
- Cellular Signaling : The morpholine and naphthalene moieties in the structure are thought to enhance the compound's ability to penetrate cell membranes, allowing it to exert effects on intracellular signaling pathways.
Pharmacological Effects
The pharmacological profile of this compound includes:
- Antiinflammatory Activity : Demonstrated in various animal models, indicating potential therapeutic applications in conditions characterized by excessive inflammation.
- Cardioprotective Effects : Shown to limit myocardial damage in experimental models, suggesting a role in protecting cardiac tissue during ischemic events .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Myocardial Injury :
- Inflammasome Inhibition :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Ethanediamide Analogues
The table below compares the target compound with ethanediamide derivatives differing in aromatic and heterocyclic substituents:
*Yields inferred from analogous reactions. †Calculated based on and .
Key Observations:
- Naphthalen-1-yl vs.
- Morpholin-4-yl vs. Piperazinyl : Morpholine’s oxygen atom improves water solubility over piperazine derivatives (), which may influence pharmacokinetics.
- Ethanediamide Linker : This group’s flexibility contrasts with rigid sulfonamide-acrylamide hybrids (), possibly altering target binding kinetics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
